
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTA belongs to the class of tetrazole-based compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
作用機序
The exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability and may play a role in the anticonvulsant effects of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide.
Biochemical and Physiological Effects
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide can reduce the production of inflammatory mediators such as prostaglandins and cytokines, indicating its anti-inflammatory effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce pain-related behaviors in animal models, suggesting its analgesic effects. Finally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to reduce seizure activity in animal models, indicating its anticonvulsant effects.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low toxicity, which allows for higher dosages to be administered without adverse effects. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to be stable under a range of conditions, making it a useful compound for long-term studies. However, one limitation of using 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of novel 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide and its potential therapeutic applications in a range of conditions. Finally, studies are needed to further explore the potential side effects and toxicity of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in order to determine its safety for human use.
合成法
The synthesis of 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves the reaction of 4-methylphenol with propylbromide to form 4-methylpropylphenol. This compound is then reacted with sodium azide to form 4-methylpropylphenyl azide, which is subsequently reacted with ethyl chloroacetate to form 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to exhibit a range of biological activities, making it a promising compound for scientific research. Studies have shown that 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has anti-inflammatory and analgesic effects, suggesting that it may be useful in the treatment of inflammatory and pain-related conditions. Additionally, 2-(4-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been found to have anticonvulsant effects, indicating that it may be useful in the treatment of epilepsy and other seizure-related disorders.
特性
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-3-8-18-13(15-16-17-18)14-12(19)9-20-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,14,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXMPGPDLABBFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-furyl)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5728761.png)
![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)

![{2-[(4-bromobenzyl)oxy]-5-chlorophenyl}methanol](/img/structure/B5728784.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5728791.png)
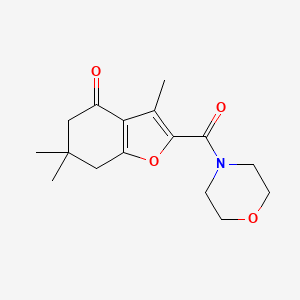
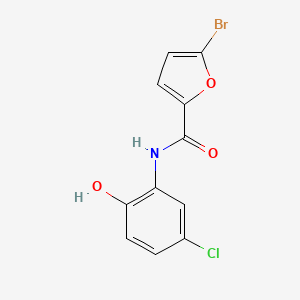
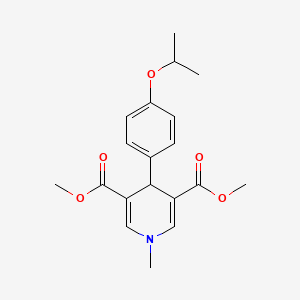
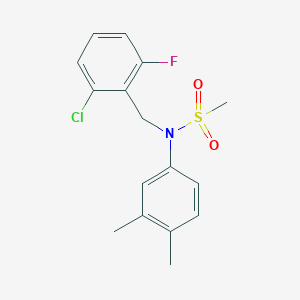
![2'-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}biphenyl-2-carboxylic acid](/img/structure/B5728841.png)
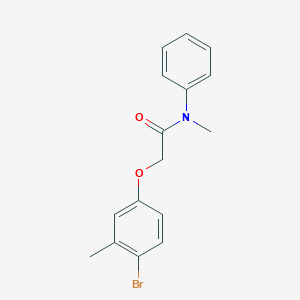
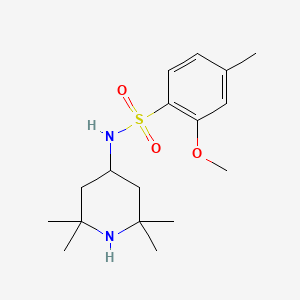
![N-{4-[N-(diphenylacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5728865.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5728871.png)